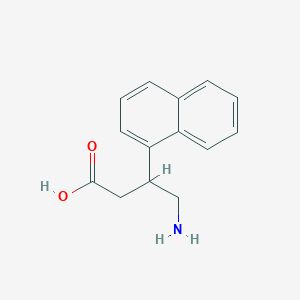

(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid

説明

特性

IUPAC Name |

4-amino-3-naphthalen-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-9-11(8-14(16)17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGWVSISKCDDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608272 | |

| Record name | 4-Amino-3-(naphthalen-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108827-19-6 | |

| Record name | 4-Amino-3-(naphthalen-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(naphthalen-1-YL)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and butanoic acid derivatives.

Formation of Intermediate: The naphthalene ring is functionalized to introduce the desired substituents. This often involves nitration, reduction, and subsequent functional group transformations.

Coupling Reaction: The functionalized naphthalene intermediate is then coupled with a butanoic acid derivative through a series of reactions, including amination and condensation.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 4-Amino-3-(naphthalen-1-YL)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

化学反応の分析

Types of Reactions

4-Amino-3-(naphthalen-1-YL)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthylamines.

科学的研究の応用

4-Amino-3-(naphthalen-1-YL)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 4-Amino-3-(naphthalen-1-YL)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group and naphthalene ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

類似化合物との比較

Phenyl-Substituted Analogs

Key Insights :

- Electron-Donating Groups (OMe) : Increase lipophilicity and aromatic π-π interactions, favoring CNS penetration .

- Naphthalen-1-yl vs. Phenyl : The naphthalene group in the target compound introduces greater steric bulk and hydrophobicity (estimated logP > 2), which may enhance blood-brain barrier penetration compared to phenyl analogs .

Heterocyclic and Positional Isomers

Key Insights :

- Positional Isomerism (1-yl vs. 2-yl) : Naphthalen-1-yl substitution may create a more planar structure, favoring π-stacking interactions with aromatic residues in target proteins .

- Heterocyclic Analogs : Introduce heteroatoms (e.g., S) that modulate electronic properties and solubility but reduce steric bulk compared to naphthalene .

Functionalized Derivatives

Key Insights :

- Amino Group Modifications: Acylation (e.g., indomethacin) can redirect therapeutic applications but may compromise pharmacokinetics .

- Stereochemical Purity : The R-configuration is critical for GABAB receptor activation, as seen in Arbaclofen .

Research Findings and Implications

- Pharmacological Potential: The naphthalen-1-yl group in (R)-4-amino-3-(naphthalen-1-yl)butanoic acid likely enhances lipophilicity and CNS bioavailability compared to phenyl analogs, making it a candidate for neurological disorders .

- Synthetic Accessibility: Similar β-amino acids are synthesized via condensation of aldehydes with malonic acid and ammonium acetate, suggesting feasible scalability .

- Unresolved Questions : The impact of naphthalen-1-yl vs. 2-yl substitution on GABAB receptor binding remains unexplored and warrants further study .

生物活性

(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid, also known as (R)-4-Amino-3-naphthylbutanoic acid, is a chiral compound with a molecular formula of CHNO and a molecular weight of approximately 229.27 g/mol. This compound has garnered significant attention in the scientific community due to its unique structural features, which include an amino group and a naphthalene moiety. These characteristics contribute to its diverse biological activities, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding: The amino group can form hydrogen bonds with enzymes or receptors.

- π-π Interactions: The naphthalene ring facilitates π-π stacking interactions, enhancing binding affinity.

These interactions are essential for modulating biochemical pathways, making this compound a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Receptor Binding

The compound has shown promise in binding to various receptors, suggesting potential roles in signal transduction pathways. Its binding affinity and specificity are subjects of ongoing investigation, particularly in the context of neuropharmacology.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects that may influence their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-(naphthalen-1-YL)butanoic acid HCl | Similar naphthalene structure; hydrochloride form | Salt form may enhance solubility |

| Evocalcet | Naphthalene structure; calcium-sensing receptor agonist | Specific activity related to calcium metabolism |

| 4-Amino-4-(naphthalen-1-YL)butanoic acid | Naphthalene ring; amino group at different position | Different substitution pattern affecting reactivity |

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various medical applications. For instance:

- Neuropharmacological Studies: Investigations into the compound's effects on neurotransmitter systems have suggested it may modulate synaptic transmission, potentially offering benefits in treating neurological disorders.

- Cancer Research: Preliminary findings indicate that this compound may inhibit tumor cell proliferation by acting on specific metabolic pathways associated with cancer growth.

Q & A

Q. What are the standard synthetic routes for (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid, and how is enantiomeric purity ensured?

The synthesis typically involves asymmetric catalysis or chiral resolution. A common approach includes:

- Step 1 : Condensation of naphthalene-1-yl aldehyde with a protected amino acid precursor (e.g., tert-butyl carbamate) using a chiral catalyst like (R)-BINOL-derived phosphoric acid to establish stereochemistry .

- Step 2 : Reduction of the intermediate imine to yield the β-amino acid backbone.

- Step 3 : Deprotection of the amino group under acidic conditions (e.g., HCl in dioxane).

Enantiomeric purity is verified via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. Purity ≥98% is critical for pharmacological studies .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR : H and C NMR confirm regiochemistry (e.g., naphthalene substitution at C3) and stereochemistry (R-configuration). Aromatic protons (7.2–8.3 ppm) and the β-amino proton (3.1–3.5 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Exact mass (CHNO, expected m/z 229.1098) validates molecular formula .

- IR : Stretching bands for carboxylic acid (1700–1720 cm) and primary amine (3300–3500 cm) confirm functional groups .

Q. How can researchers identify the primary biological targets of this compound?

- Radioligand Binding Assays : Screen against neurotransmitter receptors (e.g., GABA, NMDA) using H-labeled ligands. For example, competition assays with H-baclofen (a GABA agonist) reveal affinity .

- Electrophysiology : Patch-clamp recordings in neuronal cultures assess modulation of ion channels (e.g., Ca or K currents) .

Advanced Research Questions

Q. How do enantiomer-specific differences in (R)- vs. (S)-configurations affect biological activity?

- Experimental Design : Synthesize both enantiomers and compare potency in receptor-binding assays (e.g., GABA EC). For example, (R)-enantiomers often show 10–100x higher potency due to steric compatibility with receptor pockets .

- Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC and statistical significance (p<0.05, ANOVA). Cross-validate with molecular docking simulations (AutoDock Vina) .

Q. What strategies optimize the compound’s pharmacokinetics (e.g., bioavailability, BBB penetration)?

- Structural Modifications : Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance lipophilicity and BBB permeability .

- In Silico Modeling : Predict logP (optimal range: 1.5–2.5) and polar surface area (<90 Å) using SwissADME .

- In Vivo Testing : Administer radiolabeled compound in rodent models and quantify brain/plasma ratios via LC-MS/MS .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Case Example : If in vitro GABA agonism (EC = 10 nM) does not translate to in vivo antispasmodic effects:

- Hypothesis : Rapid metabolism or poor bioavailability.

- Methodology :

Metabolite ID : Use hepatocyte incubations + LC-HRMS to identify phase I/II metabolites .

PK/PD Modeling : Correlate plasma concentrations (AUC, C) with behavioral outcomes (e.g., rotarod test) .

Q. What mechanisms underlie the compound’s modulation of neurotransmitter systems beyond GABAB_BB?

- Transcriptomics : RNA-seq of treated neuronal cells identifies differentially expressed genes (e.g., glutamate transporters or neurotrophic factors) .

- Calcium Imaging : Fluo-4 AM assays reveal indirect effects on intracellular Ca via metabotropic glutamate receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。